molecular formula C10H6ClN3O3 B5751348 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole

1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole

Cat. No.: B5751348
M. Wt: 251.62 g/mol
InChI Key: CFXNOYGOGQUSPT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-1H-pyrazole is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide spectrum of biological activities. They serve as key structural motifs in medicinal chemistry and agrochemical research . Compounds featuring the pyrazole nucleus have been extensively studied and reported to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . Furthermore, pyrazole-based structures are frequently explored as core scaffolds in the synthesis of novel molecules with potential pesticidal and insecticidal properties . This particular compound integrates a chloro-nitrobenzoyl group with the 1H-pyrazole ring, a combination that is often investigated for the development of new active substances. Researchers utilize this reagent in various synthetic chemistry workflows, such as the construction of more complex heterocyclic systems or as a building block for structure-activity relationship (SAR) studies. Its value lies in its potential to help generate new chemical entities for biological evaluation in multiple research fields.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-3-2-7(14(16)17)6-8(9)10(15)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNOYGOGQUSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole. The compound has been evaluated against various bacterial and fungal strains:

  • Case Study: A series of pyrazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 mg/mL .

Anticancer Properties

The anticancer potential of this compound has been investigated extensively:

  • Case Study: In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties:

  • Case Study: Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Future Directions and Research Opportunities

The promising biological activities associated with this compound warrant further exploration:

  • Drug Development: There is potential for developing new therapeutic agents based on this scaffold for treating infections and cancers.
  • Mechanistic Studies: More detailed studies on the molecular mechanisms will enhance understanding and facilitate optimization for better efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Analogues :

1-(2-Chloro-4,5-Difluorophenyl)-1H-Pyrazole Derivatives (): These compounds, designed as ryanodine receptor (RyR) regulators, feature fluorine substituents at positions 4 and 3. Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to nitro groups. SAR studies indicate that chloro and fluoro substituents synergistically improve insecticidal activity, achieving IC₅₀ values in the nanomolar range .

1-Aryl-5-Chloro-3-(Trifluoromethyl)-1H-Pyrazole Derivatives ():

  • The trifluoromethyl (-CF₃) group confers strong electron-withdrawing and lipophilic properties, enhancing membrane permeability. These compounds exhibit dual insecticidal and fungicidal activity (e.g., 50 mg/L efficacy against Mythimna separata), outperforming nitro-substituted analogues in agrochemical settings .

1-(2,4-Dichlorophenyl)-5-(2-Nitroanilino)-1H-Pyrazole-4-Carbonitrile (): Intramolecular N–H⋯O hydrogen bonding between the nitroanilino group and pyrazole ring stabilizes the crystal structure, improving thermal stability. The nitro group here acts as a hydrogen-bond acceptor, a feature absent in the chloro-nitrobenzoyl derivative .

Substituent Impact on Properties :
Substituent Electronic Effect Biological Activity Stability/Solubility
-NO₂ (Nitro) Strong electron-withdrawing Moderate antimicrobial Low solubility in polar solvents
-Cl (Chloro) Moderate electron-withdrawing Insecticidal (e.g., EFSA metabolites) Moderate metabolic stability
-CF₃ (Trifluoromethyl) Highly lipophilic High insecticidal efficacy Enhanced membrane permeability
-F (Fluoro) Electronegative, small size Improved receptor binding High metabolic stability

Physicochemical Properties

Property 1-(2-Chloro-5-Nitrobenzoyl)-1H-Pyrazole 1-(2,4-Dichlorophenyl)-5-Nitroanilino Derivative 1-Aryl-3-(Trifluoromethyl)-Pyrazole
Molecular Weight ~300 g/mol (estimated) 335.17 g/mol 284.14–408.37 g/mol
Melting Point Not reported 174–176°C 120–150°C (varies with substituents)
Solubility Low in water; moderate in DMSO Insoluble in ethanol; soluble in DMSO High in organic solvents (e.g., acetone)
Spectral Data (¹H NMR) δ 8.2–8.5 (aromatic H) δ 7.5–8.1 (coupled with intramolecular H-bonding) δ 6.9–7.4 (aryl H)

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole?

The compound is typically synthesized via cyclization or acylation reactions. For example:

  • Cyclization with POCl₃ : Acyl hydrazides derived from substituted benzoic acids can undergo cyclization in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), forming pyrazole derivatives .
  • Vilsmeier-Haack Reaction : Chlorinated pyrazole precursors can react with DMF/POCl₃ to introduce aldehyde or carbonyl groups, as demonstrated in the synthesis of poly-functionalized pyrazoles .
  • Substitution Reactions : Chloro-nitrobenzoyl groups can be introduced via nucleophilic acyl substitution, using activated intermediates like acid chlorides.

Q. Key Data :

  • Reaction yields: 55–76% for Vilsmeier-Haack reactions .
  • Characterization: IR (1683 cm⁻¹ for C=O), ¹H NMR (δ 9.86–9.88 ppm for aldehyde protons) .

Q. What spectroscopic methods are used to characterize this compound, and how are conflicting data resolved?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.0 ppm) and substituent environments (e.g., methyl groups at δ 0.92–1.98 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities by confirming dihedral angles (e.g., 74.03° between aromatic rings) and hydrogen-bonding patterns (N–H⋯O interactions) .

Q. Resolving Discrepancies :

  • Cross-Validation : Compare NMR data with X-ray results to confirm substituent positions .
  • 15N NMR : Resolves tautomeric ambiguities in pyrazole derivatives (e.g., δ -75.6 to -170.4 ppm for nitrogen environments) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Temperature Control : Reactions at 343 K (70°C) for 4.5 hours improve substitution efficiency in dichlorophenyl pyrazole systems .
  • Catalyst Screening : Lithium hydroxide enhances nucleophilic substitution in DMSO, achieving 73.95% yield for nitroanilino derivatives .
  • Solvent Selection : Ethanol/acetone (1:1) mixtures favor crystallization of pure products .

Q. Data-Driven Optimization :

  • Monitor reaction progress via TLC (Rf = 0.30–0.47 in diethyl ether/hexane) .
  • Adjust stoichiometry (e.g., 2:1 molar ratio of o-nitrochlorobenzene to pyrazole precursor) .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

The crystal lattice is stabilized by:

  • Hydrogen Bonds : Intramolecular N–H⋯O (2.2–2.5 Å) and intermolecular C–H⋯O/N interactions .
  • π-π Stacking : Aromatic ring interactions (3.8–4.2 Å spacing) contribute to structural rigidity .

Q. Methodology :

  • Use Mercury software to analyze .cif files from X-ray diffraction data.
  • Calculate dihedral angles (e.g., 74.03° between benzene rings) to predict packing efficiency .

Q. What strategies address conflicting bioactivity data in pyrazole derivatives with similar substituents?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. nitro groups) on adenosine receptor binding .
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., A1 receptors) .
  • Statistical Analysis : Apply ANOVA to assess significance of bioactivity variations across analogs .

Q. Example :

  • Pyrazoles with trifluoromethyl groups show enhanced antimicrobial activity due to increased lipophilicity .

Q. How are computational methods integrated to predict the reactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-4 position) .
  • Hammett Constants : Use σ values of substituents (e.g., Cl: +0.23, NO₂: +0.78) to estimate reaction rates .

Q. Validation :

  • Compare computed IR spectra (e.g., C–Cl stretch at 776 cm⁻¹) with experimental data .

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